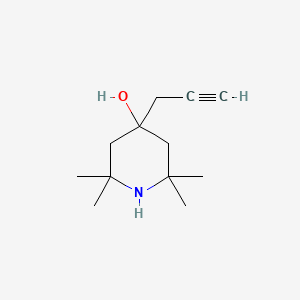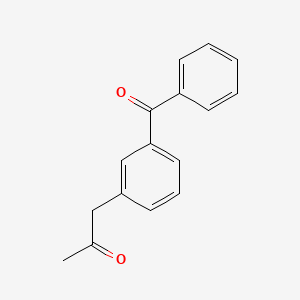
Bis(2,6-dichlorophenyl)ethane-1,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2,6-dichlorophenyl)ethane-1,2-dione is a chemical compound with the molecular formula C14H6Cl4O2 It is characterized by the presence of two 2,6-dichlorophenyl groups attached to an ethane-1,2-dione backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis(2,6-dichlorophenyl)ethane-1,2-dione typically involves the reaction of 2,6-dichlorobenzoyl chloride with ethane-1,2-dione in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{2,6-Dichlorobenzoyl chloride} + \text{Ethane-1,2-dione} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The reaction conditions are optimized to maximize yield and purity. Industrial production may also involve additional purification steps to remove any impurities and ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2,6-dichlorophenyl)ethane-1,2-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into corresponding alcohols or hydrocarbons.
Substitution: The chlorine atoms in the phenyl rings can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Bis(2,6-dichlorophenyl)ethane-1,2-dione has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of bis(2,6-dichlorophenyl)ethane-1,2-dione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the modulation of their activity. The exact molecular targets and pathways may vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Bis(diphenylphosphino)ethane: A similar compound with diphenyl groups instead of dichlorophenyl groups.
1,2-Bis(2,6-dimethylphenylphosphino)ethane: Another related compound with dimethylphenyl groups.
Uniqueness
Bis(2,6-dichlorophenyl)ethane-1,2-dione is unique due to the presence of chlorine atoms in the phenyl rings, which can influence its chemical reactivity and biological activity. The dichlorophenyl groups can enhance the compound’s stability and provide unique properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
75806-06-3 |
|---|---|
Molekularformel |
C14H6Cl4O2 |
Molekulargewicht |
348.0 g/mol |
IUPAC-Name |
1,2-bis(2,6-dichlorophenyl)ethane-1,2-dione |
InChI |
InChI=1S/C14H6Cl4O2/c15-7-3-1-4-8(16)11(7)13(19)14(20)12-9(17)5-2-6-10(12)18/h1-6H |
InChI-Schlüssel |
DWQQURSQUNGIGF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)C(=O)C2=C(C=CC=C2Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



silane](/img/structure/B14434100.png)


![Spiro[2.4]hept-1-ene](/img/structure/B14434106.png)


![Trimethyl[(1-phenylhexa-1,2-dien-3-yl)oxy]silane](/img/structure/B14434127.png)






